Diisopentyl oxalate
Overview
Description
It is a colorless, odorless, and non-flammable liquid with the molecular formula C12H22O4 and a molecular weight of 230.3007 g/mol. This compound is used in various chemical processes and has significant applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopentyl oxalate can be synthesized through the esterification of oxalic acid and isopentyl alcohol. One method involves using SO4(2-)/TiO2 solid superacid catalysts, which result in high yields and purities. Another approach utilizes microwave irradiation to synthesize the compound from oxalic acid and isoamyl alcohol, significantly shortening the reaction time and improving efficiency.
Industrial Production Methods: In industrial settings, the production of this compound focuses on green production methods to enhance energy savings and environmental protection. These methods aim to lower product yield issues and increase the evaporation of the liquid phase .
Chemical Reactions Analysis
Types of Reactions: Diisopentyl oxalate undergoes various chemical reactions, including radical decarboxylation and deoxygenation. These reactions are significant in organic synthesis and are applied to a wide range of compounds.
Common Reagents and Conditions: The esterification process typically involves oxalic acid and isopentyl alcohol, with catalysts such as SO4(2-)/TiO2 or ZnSO4 and Ti(SO4)2. Microwave irradiation is also used to enhance reaction efficiency.
Major Products Formed: The primary product of these reactions is this compound itself. the compound can also be used as a building block for synthesizing other organic compounds through radical decarboxylation and deoxygenation reactions.
Scientific Research Applications
Diisopentyl oxalate has numerous applications in scientific research, including:
Chemistry: It serves as a building block for organic synthesis and is used in various cutting-edge reactions.
Biology: The biosynthesis of oxalate, a component of this compound, has been studied in various organisms.
Medicine: Oxalates are used in the separation of metals and have applications in cancer chemotherapy.
Industry: this compound is used in the production of coordination complexes and as a chelating agent for metal cations.
Mechanism of Action
The mechanism of action of diisopentyl oxalate involves its role as a secondary metabolite in various biological processes. Oxalates are linked to nutrient availability, weathering of minerals, and precipitation of metal oxalates . The degradation of oxalic acid via decarboxylation is catalyzed by oxalate decarboxylase, leading to the formation of formic acid and carbon dioxide .
Comparison with Similar Compounds
Diisoamyl oxalate: Similar in structure and used in similar applications.
Diisopentyl carbonate: Another ester with similar properties and uses.
Diisoamyl sulfoxide: Used in organic synthesis and has similar chemical properties.
Uniqueness: Diisopentyl oxalate is unique due to its specific esterification process and its applications in both organic synthesis and industrial processes. Its ability to undergo radical decarboxylation and deoxygenation makes it a valuable compound in various chemical reactions.
Properties
IUPAC Name |
bis(3-methylbutyl) oxalate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-9(2)5-7-15-11(13)12(14)16-8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUOPEBHVAVNIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C(=O)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174506 | |
Record name | Diisopentyl oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-00-5 | |
Record name | 1,2-Bis(3-methylbutyl) ethanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopentyl oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanedioic acid, bis(3-methylbutyl) ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diisopentyl oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopentyl oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diisopentyl oxalate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM57JQK7X6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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